

# BIIB028 Profile and Phase I Clinical Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

Get Quote

BIIB028 is a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) activity. It is converted in vivo to its active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins, many of which are oncoproteins [1] [2].

The table below summarizes key findings from the Phase I dose-finding study in patients with refractory metastatic or locally advanced solid tumors [1] [2].

| Aspect                          | Details from Phase I Study                                                                                 |
|---------------------------------|------------------------------------------------------------------------------------------------------------|
| Study Design                    | Dose escalation, 3+3 design; IV infusion twice weekly in 21-day cycles [1].                                |
| Patients (N)                    | 41 [1] [2]                                                                                                 |
| Maximum Tolerated Dose (MTD)    | 144 mg/m <sup>2</sup> [1] [2]                                                                              |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), fatigue (n=1) [1].                                                                          |
| Most Common Adverse Events      | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) – mostly Grade 1-2 [1] [2]. |

| **Pharmacokinetics** | • **BIIB028 (prodrug):** Half-life ~0.5 hours • **CF2772 (active metabolite):** Half-life ~2.1 hours • Dose-dependent increase in plasma exposure for both [1]. | | **Pharmacodynamics (Proof of**

**Target Engagement**) | • Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs). • Significant decrease in circulating HER2 extracellular domain (at doses  $\geq 48$  mg/m<sup>2</sup>) [1] [2]. | | **Efficacy (Overall Patient Population)** | **Stable Disease (SD)** for  $\geq 8$  cycles (24 weeks) achieved in **5 patients (12%)**. Duration of SD: 6, 6, 8, 12.5, and 19 months [1] [2]. |

## Detailed Experimental Protocols from the Phase I Study

For researchers designing similar trials, the key methodologies from the BIIB028 study are outlined below.

- **Patient Selection:** Patients with advanced solid tumors who had failed standard therapies were enrolled. Key criteria included ECOG performance status  $\leq 2$ , adequate bone marrow function (ANC  $\geq 1500$  cells/mm<sup>3</sup>, platelets  $\geq 100,000$  cells/mm<sup>3</sup>), and normal organ function (bilirubin  $\leq 1.5 \times$  ULN, ALT/AST  $\leq 2.5 \times$  ULN) [1].
- **Treatment and Dosing:** BIIB028 was administered intravenously twice a week (on Days 1, 4, 8, 11, 15, and 18) in 21-day cycles. The starting dose was 6 mg/m<sup>2</sup>, escalated to 192 mg/m<sup>2</sup>. The infusion time was initially 30 minutes but was extended to 1 hour at the 144 mg/m<sup>2</sup> dose level for better tolerability [1].
- **Dose-Limiting Toxicity (DLT) Assessment:** DLTs were assessed during the first 21-day cycle. Criteria included any Grade  $\geq 3$  toxicity (NCI CTCAE v3.0), with specific exceptions (e.g., nausea/vomiting/diarrhea were only DLTs if  $\geq$  Grade 3 for  $>3$  days despite supportive care) [1].
- **Pharmacokinetic (PK) Sampling:** Serial blood samples were collected on Days 1 and 18. For most cohorts, samples were taken pre-dose, and at 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours post-infusion start. Plasma concentrations of BIIB028 and CF2772 were quantified via mass spectrometry and analyzed using non-compartmental methods [1].
- **Pharmacodynamic (PD) Biomarker Analysis:**
  - **Hsp70 Induction in PBMCs:** Served as a marker of Hsp90 inhibition.
  - **HER2 Extracellular Domain (ECD) Shedding:** Levels in circulation were measured to demonstrate downstream effects on a key Hsp90 client protein [1].
- **Tumor Response Assessment:** Tumor response was evaluated by investigators using **RECIST v1.0** after every two cycles (i.e., every 6 weeks). Confirmation of response was required at least 4 weeks after the first documentation [1].

## Mechanism of Action: Hsp90 Inhibition in Cancer

Hsp90 is a molecular chaperone critical for the stability and function of numerous "client proteins," including key oncogenic drivers. By inhibiting Hsp90, BIIB028 promotes the proteasomal degradation of

these clients, thereby disrupting multiple cancer-signaling pathways simultaneously [1] [3]. The following diagram illustrates this mechanism and its downstream effects on cancer cells.



[Click to download full resolution via product page](#)

## Interpretation and Context for the Data

- **HER2-Positive Cancer Activity:** While the trial was in a mixed solid tumor population, the observed **decrease in circulating HER2 ECD** at doses  $\geq 48$  mg/m<sup>2</sup> provides indirect evidence that BIIB028 successfully targeted the HER2 pathway in patients with HER2-positive tumors [1] [2]. However, specific response rates (ORR) for the HER2-positive subgroup are not detailed in the available results.
- **Comparison with Other Agents:** A direct, quantitative comparison with other HER2-targeted therapies (like trastuzumab or modern ADCs) or other Hsp90 inhibitors is not possible with the published data. The efficacy metric reported is "stable disease" rather than tumor shrinkage (objective response). The field has since evolved with the rise of **antibody-drug conjugates (ADCs) like trastuzumab deruxtecan (Enhertu)** and novel approaches like **pretargeted radioimmunotherapy (PRIT)**, which have shown high rates of complete response in preclinical models [4] [5] [6].
- **Contemporary Relevance of the Target:** The Hsp90 target remains relevant. Recent research explores **dual-targeting strategies**, such as designing single molecules that inhibit both Hsp90 and the Estrogen Receptor (ER) to overcome resistance in ER+ breast cancer [7]. This underscores the continued interest in Hsp90 inhibition as part of innovative therapeutic approaches.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]
2. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]
3. Advances in the structures, mechanisms and targeting of ... [nature.com]
4. -targeted radioimmunotherapy regimen achieves complete and... HER 2 [medicalxpress.com]
5. New radioimmunotherapy approach shows potential to cure... [news-medical.net]
6. Breast HER Pipeline Insight 2 Positive Cancer 2025 [expertmarketresearch.com]
7. In Silico Design of Dual Estrogen Receptor and Hsp90 ... [mdpi.com]

To cite this document: Smolecule. [BIIB028 Profile and Phase I Clinical Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-her2-positive-cancer-activity>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)